molecular formula C24H27N3O5S B605103 (E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide CAS No. 1132936-00-5

(E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide

Número de catálogo B605103
Número CAS: 1132936-00-5
Peso molecular: 469.556
Clave InChI: XMZSTQYSBYEENY-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide” is a complex organic molecule. It consists of a sulfonamide group attached to a phenyl ring, which in turn is linked to a substituted styryl group . This compound is a HCV NS5B polymerase inhibitor potentially for the treatment of Hepatitis C.


Molecular Structure Analysis

The molecular formula of this compound is C24H27N3O5S, and its molecular weight is 469.556. The structure includes a sulfonamide group, a phenyl ring, and a substituted styryl group .

Aplicaciones Científicas De Investigación

  • Dasabuvir Metabolism and Disposition

    Dasabuvir, which includes the mentioned compound in its structure, is a potent non-nucleoside NS5B polymerase inhibitor of the hepatitis C virus (HCV). It is developed for treating HCV genotype 1 in combination with other antivirals. The study describes dasabuvir's mass balance, metabolism, and disposition in humans, indicating its primary elimination through feces and minimal renal excretion. It also details the biotransformation pathway and clearance routes of dasabuvir (Shen et al., 2016).

  • Bosentan Monohydrate Structure

    A study on Bosentan Monohydrate, which contains a similar molecular structure, discusses its dihedral angles and U-shaped channel formation, contributing to understanding the compound's crystal packing stabilized by various hydrogen bonds (Kaur et al., 2012).

  • Antioxidant Activity of Related Compounds

    Research on compounds with similar structures, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, applied theoretical calculations to predict free energy and determine molecular orbitals involved in spectrum formation, indicating potential antioxidant activity (Xue et al., 2022).

  • Synthesis of Derivatives

    A study on the synthesis of (indol-3-yl)methanesulfonamide derivatives, including a key compound with tert-butyl group, reveals methods for synthesis based on modifying the reactivity of the indole nucleus, providing insights into the chemical synthesis process of similar compounds (Korolev et al., 2003).

  • Nimesulide Derivatives Analysis

    A study on Nimesulide derivatives, which share a similar molecular structure, discusses their synthesis, crystal structure determination, and analysis of intermolecular interactions, contributing to understanding the molecular structure and potential pharmaceutical applications (Dey et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of (E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide, also known as ABT-072, is the HCV NS5B polymerase . This enzyme is key to the replication of the Hepatitis C Virus (HCV) and is therefore an attractive target for antiviral drugs .

Mode of Action

ABT-072 is a non-nucleoside inhibitor of the HCV NS5B polymerase . It interacts with the polymerase to inhibit the initiation phase of RNA synthesis . This prevents the replication of the virus, thereby reducing the viral load in the body .

Biochemical Pathways

It is known that the compound interferes with the hcv replication process by inhibiting the ns5b polymerase . This disruption of the viral replication process is likely to have downstream effects on the overall lifecycle of the virus.

Pharmacokinetics

The pharmacokinetics of ABT-072 were found to be dose proportional, and the compound showed minimal accumulation following multiple dosing . When ABT-072 was co-administered with ketoconazole, the mean ABT-072 Cmax and AUC values were only 45% and 27% higher, respectively, compared to ABT-072 administration without ketoconazole .

Result of Action

The result of ABT-072’s action is a decrease in HCV RNA levels. A dose of ABT-072 160 mg QD for 2 days resulted in a mean decrease of 1.5 log10 HCV RNA . This indicates that the compound has a significant antiviral effect against HCV.

Action Environment

The action of ABT-072 can be influenced by environmental factors. For instance, the compound is a weak acid with 2 pKa values of 8.5 and 9.6 , which suggests that its solubility and therefore its bioavailability could be affected by the pH of the environment. Additionally, the compound’s action may be influenced by the presence of other drugs, as suggested by the interaction observed with ketoconazole .

Propiedades

IUPAC Name

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSTQYSBYEENY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132936-00-5, 1214735-11-1
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []

ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:

    A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on ABT-072's activity and pharmacological profile.

    A: ABT-072 demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining ABT-072 with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.

    A: One study focused on assessing the supersaturation of ABT-072 and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.